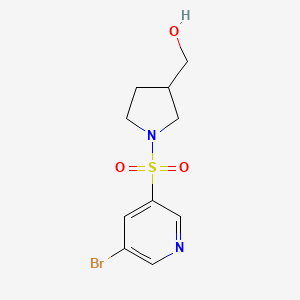

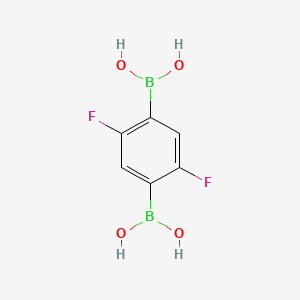

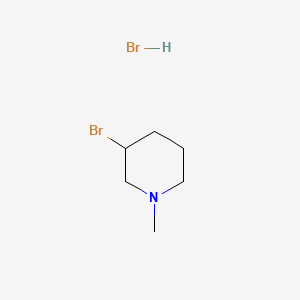

![molecular formula C15H10F4O2 B596271 Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 1365271-42-6](/img/structure/B596271.png)

Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is a compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Synthesis Analysis

The trifluoromethyl group can be introduced into compounds through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Applications De Recherche Scientifique

Organic Synthesis Enhancements

This compound has been explored for its utility in organic synthesis, particularly in the synthesis of fluorinated analogues and intermediates. For instance, direct trifluoromethylation techniques have been investigated for 1,3-dicarbonyl compounds, leading to the synthesis of fluorinated pyrazoles, which are valuable for their potential applications in medicinal chemistry and agrochemicals (Ohtsuka et al., 2012). Moreover, the synthesis and characterization of polymers based on fluorinated compounds highlight the relevance of such materials in developing advanced materials with specific properties (Salunke et al., 2007).

Material Science Applications

In material science, the compound's fluorinated derivatives have been studied for their novel properties. For example, the synthesis of liquid crystalline polymers showcases the compound's potential in creating materials with unique phase behavior and thermal properties, relevant for display technologies and optoelectronic applications (Perce & Oda, 1995).

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the functionalization of molecules under mild conditions. Research has demonstrated the application of methyl fluorosulfonyldifluoroacetate, a related compound, as a carbomethoxydifluoromethylating reagent under visible light conditions, underscoring the versatility of fluorinated compounds in photoredox reactions (Yu et al., 2016). This indicates a promising avenue for the use of methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate in synthesizing fluorinated molecules through photoredox catalysis.

Safety and Hazards

Orientations Futures

The trifluoromethyl group is often used in the development of new pharmaceuticals and drugs . It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that “Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” and similar compounds may have potential applications in the development of new drugs and pharmaceuticals.

Mécanisme D'action

Target of Action

Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .

Mode of Action

It’s known that the compound can be used in the synthesis of trisubstituted imidazole derivatives .

Biochemical Pathways

It’s known that the compound can participate in reactions such as the synthesis of trisubstituted imidazole derivatives .

Propriétés

IUPAC Name |

methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIJQZDDAVVHKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742838 |

Source

|

| Record name | Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365271-42-6 |

Source

|

| Record name | Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

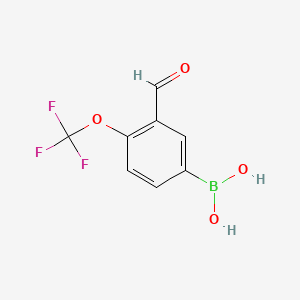

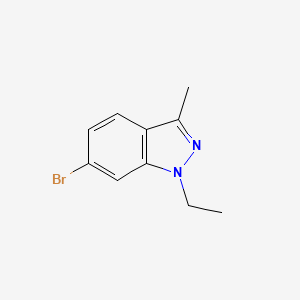

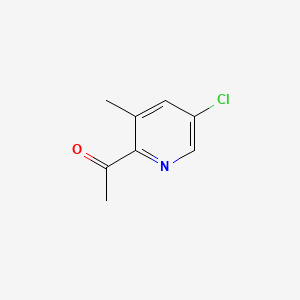

![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)

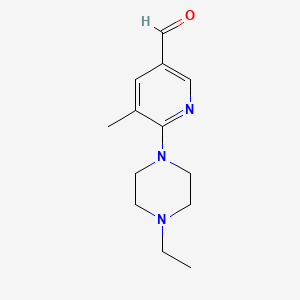

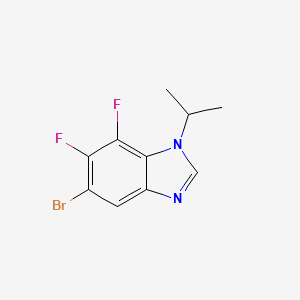

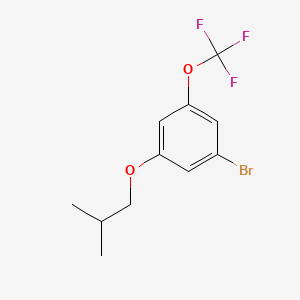

![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)

![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/no-structure.png)